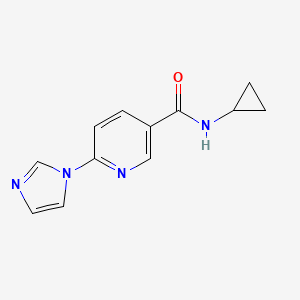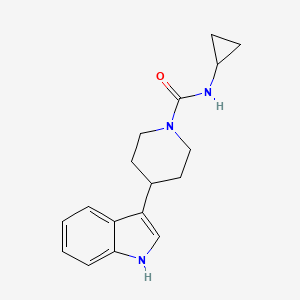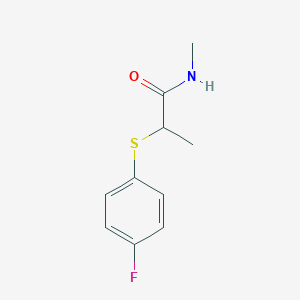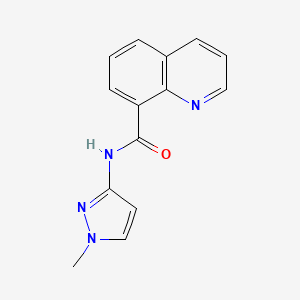
2-(3,4-dimethylphenyl)sulfanyl-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)sulfanyl-N-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is also known as DMTS and is synthesized through a specific chemical process.
Wirkmechanismus
The mechanism of action of DMTS involves its ability to bind to specific enzymes and proteins, inhibiting their activity. The compound has been found to inhibit the activity of certain kinases, which are involved in various cellular processes, such as cell growth and division. Additionally, DMTS has been found to inhibit the activity of certain proteases, which are involved in the breakdown of proteins in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMTS are still being studied. However, the compound has been found to exhibit potent inhibitory activity against certain enzymes and proteins, which may have implications for the treatment of various diseases. Additionally, DMTS has been found to be relatively non-toxic, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMTS in lab experiments is its potent inhibitory activity against certain enzymes and proteins. This makes it a useful tool for studying the function of these molecules in cells. Additionally, DMTS is relatively non-toxic, making it a safe compound to work with in the lab. However, one limitation of using DMTS is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of DMTS. One potential direction is the further development of the compound as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, DMTS could be used as a tool for studying the function of specific enzymes and proteins in cells. Further research is also needed to explore the biochemical and physiological effects of DMTS and to identify other potential applications for the compound.
In conclusion, 2-(3,4-dimethylphenyl)sulfanyl-N-methylpropanamide, or DMTS, is a chemical compound that has shown promise in various scientific research applications. The compound exhibits potent inhibitory activity against certain enzymes and proteins, making it a potential drug candidate for the treatment of various diseases. Additionally, DMTS has been found to be relatively non-toxic, making it a safe compound to work with in the lab. Further research is needed to explore the full potential of DMTS and to identify other potential applications for the compound.
Synthesemethoden
The synthesis of DMTS involves a multi-step process that includes the reaction of 3,4-dimethylthiophenol with N-methylpropanamide in the presence of a catalyst. The reaction results in the formation of 2-(3,4-dimethylphenyl)sulfanyl-N-methylpropanamide. The compound is then purified through various techniques, including recrystallization and chromatography, to obtain a high purity product.
Wissenschaftliche Forschungsanwendungen
DMTS has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. The compound has been found to exhibit potent inhibitory activity against certain enzymes and proteins, making it a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, DMTS has been used as a tool for studying protein-ligand interactions and has been found to be a useful probe for studying the function of certain enzymes.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanyl-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-8-5-6-11(7-9(8)2)15-10(3)12(14)13-4/h5-7,10H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRGTTQGQVXPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(C)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7507358.png)






![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclohexanamine](/img/structure/B7507415.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7507451.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7507456.png)

